(R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, a benzyl group, and a carboxylic acid moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylbenzylamine and a suitable carboxylic acid derivative.
Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 4-methylbenzylamine and the carboxylic acid derivative. This is followed by cyclization to form the pyrrolidine ring.
Conditions: The reaction is usually carried out under acidic conditions, with the use of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the benzyl group is oxidized to form a benzoic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the pyrrolidine ring, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohols.
Substitution Products: Substituted pyrrolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Biology: It serves as a ligand in biological studies to investigate protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar structure but lacks the benzyl group.
4-Methylbenzylamine: Similar to the starting material used in its synthesis.
Pyrrolidine derivatives: Other pyrrolidine derivatives with different substituents.
Uniqueness: (R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific combination of the pyrrolidine ring, benzyl group, and carboxylic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTIZBSRVMKWMN-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCC[C@@H]2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855629 | |
Record name | 1-[(4-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217789-18-8 | |
Record name | 1-[(4-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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